molecular formula C10H11ClF3N B3103551 (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride CAS No. 1443538-52-0

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

Cat. No.: B3103551
CAS No.: 1443538-52-0
M. Wt: 237.65 g/mol
InChI Key: MQZXSVOSVNFRDN-XQRIHRDZSA-N
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Description

(2R,4S)-2-(2,5-Difluorophenyl)-4-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a bicyclic structure with fluorine substitutions at the 2- and 5-positions of the phenyl ring and an additional fluorine at the 4-position of the pyrrolidine ring. The stereochemistry (2R,4S) is critical for its interactions with biological targets, particularly in central nervous system (CNS) applications where fluorinated compounds often exhibit enhanced blood-brain barrier permeability . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10;/h1-3,7,10,14H,4-5H2;1H/t7-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZXSVOSVNFRDN-XQRIHRDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=C(C=CC(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443538-52-0
Record name Pyrrolidine, 2-(2,5-difluorophenyl)-4-fluoro-, hydrochloride (1:1), (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443538-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring structure.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

CAS No. Compound Name Structural Differences Similarity Score Key Properties/Data
1443624-23-4 (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride Enantiomer (S-configuration at pyrrolidine C2) 1.00 Same molecular weight; divergent optical activity
1189996-39-1 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride Fluorine at phenyl 2- and 4-positions (vs. 2,5) 0.98 Altered lipophilicity (logP +0.2)
1218935-59-1 (R)-2-(2,5-Difluorophenyl)pyrrolidine Free base (vs. hydrochloride); lacks 4-fluorine 0.98 Lower solubility (0.5 mg/mL vs. 12 mg/mL)
1185010-62-1 2-(2-Fluorophenyl)piperidine hydrochloride Piperidine ring (6-membered vs. pyrrolidine 5-membered); single fluorine 0.96 Increased ring flexibility; reduced metabolic stability

Stereochemical and Substitutional Effects

  • Enantiomeric Pair (1443624-23-4 vs. Target Compound): The (S)-enantiomer (CAS 1443624-23-4) shares identical fluorine substitution but differs in stereochemistry at the pyrrolidine C2 position. This difference can drastically alter receptor binding; for example, in dopamine D3 receptor assays, enantiomers often show >10-fold potency variations due to chiral recognition .

Impact of Salt Form and Ring Size

  • Free Base vs. Hydrochloride (1218935-59-1): The free base (CAS 1218935-59-1) lacks the 4-fluorine and hydrochloride salt, resulting in lower aqueous solubility (0.5 mg/mL vs. 12 mg/mL for the target compound). This underscores the hydrochloride’s role in enhancing bioavailability .
  • Piperidine vs. Pyrrolidine (1185010-62-1): The piperidine analog’s larger ring increases conformational flexibility but reduces metabolic stability. Pyrrolidine derivatives typically exhibit longer half-lives in hepatic microsome assays due to restricted ring puckering .

Biological Activity

Overview

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with notable biological activity. Its unique stereochemistry and substitution pattern contribute to its potential therapeutic applications, particularly in oncology and neuroprotection. This compound has garnered attention due to its ability to modulate various biological pathways, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies involving hepatocellular carcinoma cell lines, the compound has been shown to regulate apoptosis-related pathways. It modulates gene expression linked to both pro-apoptotic and anti-apoptotic mechanisms, suggesting its potential as an effective anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerModulates apoptosis in cancer cell lines; affects gene expression.
NeuroprotectivePotential interactions with neuroprotective targets; under investigation.

Neuroprotective Effects

In addition to its anticancer activity, the compound has been explored for its neuroprotective effects. Preliminary studies suggest that it may interact with various biological targets relevant to neurodegenerative diseases, although further research is needed to elucidate these mechanisms.

Study 1: Apoptosis Regulation in Cancer Cells

A study conducted on hepatocellular carcinoma cell lines demonstrated that treatment with this compound led to increased expression of pro-apoptotic genes while decreasing anti-apoptotic gene expression. This dual action supports the compound's role in promoting cancer cell death through apoptosis.

Study 2: Neuroprotection

Research focusing on neuroprotective properties highlighted the compound's potential to inhibit neuronal apoptosis in models of neurodegeneration. The exact pathways involved remain under investigation, but initial results are promising for future therapeutic applications in treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 2
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

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